Taraxinic acid

Beschreibung

Contextualization within Natural Products Research

Taraxinic acid is a naturally occurring chemical compound that has garnered significant interest within the field of academic and natural products research. It is classified as a sesquiterpene lactone, a large and diverse group of secondary metabolites found extensively throughout the plant kingdom. hmdb.caphytojournal.com Specifically, this compound belongs to the germacranolide subclass of sesquiterpene lactones. hmdb.ca These compounds are characterized by a 10-membered carbocyclic ring and are known for their wide range of biological activities.

The primary source of this compound is plants from the Taraxacum genus, commonly known as dandelions. hmdb.canih.gov In these plants, it often exists as a glycoside, specifically this compound β-d-glucopyranosyl ester, which is a molecule where this compound is linked to a glucose sugar unit. nih.govhuidziekten.nlbiocrick.com Research has shown that the biological activity can be attributed to the aglycone form, this compound itself, which is released upon hydrolysis of the glycoside. nih.govelsevierpure.com The bitter taste associated with dandelions is primarily imparted by these sesquiterpenoids. nih.gov

Scientific investigations into this compound and its derivatives are driven by their potential pharmacological properties. Studies have explored its cytotoxic effects on various cancer cell lines and its role in cellular differentiation, particularly in human leukemia cells. phytojournal.comnih.govresearchgate.netoup.com Furthermore, its contribution to the anti-inflammatory properties of Taraxacum extracts has been a subject of research. science.govwjarr.com The compound is also studied in the context of plant-herbivore interactions, where it acts as a defense metabolite. biocrick.com This positions this compound as a significant molecule in both medicinal chemistry and chemical ecology.

| Chemical Classification of this compound | |

| Class | Organic Compound |

| Superclass | Lipids and Lipid-like Molecules |

| Subclass | Prenol Lipids |

| Sub-subclass | Sesquiterpenoids |

| Type | Germacranolide |

| Data sourced from the Human Metabolome Database. hmdb.ca |

Overview of Taraxacum Genus as a Source of Bioactive Compounds

The Taraxacum genus, a member of the Asteraceae family, comprises numerous species, with Taraxacum officinale (the common dandelion) being the most well-known and extensively studied. nih.govmdpi.com These plants are recognized globally not only as common weeds but also as a rich reservoir of bioactive compounds, which has led to their long-standing use in traditional medicine across Asia and Europe to treat a variety of ailments, including liver and kidney disorders. nih.govoup.comnih.gov

Modern phytochemical research has confirmed that the Taraxacum genus contains a wide array of pharmacologically active constituents distributed throughout the plant's roots, leaves, and flowers. oup.comresearchgate.net These compounds are responsible for the diverse therapeutic properties attributed to dandelion extracts, such as anti-inflammatory, antioxidant, and anticancer activities. mdpi.comnih.govresearchgate.net

The major classes of bioactive compounds found in the Taraxacum genus include:

Sesquiterpene Lactones: This class includes this compound and its derivatives (e.g., this compound β-d-glucopyranosyl ester), which are known for their bitter taste and anti-inflammatory and cytotoxic activities. phytojournal.comnih.govresearchgate.net Other sesquiterpenoids like 11β,13-dihydrolactucin and ixerin D have also been isolated. science.gov

Triterpenoids and Sterols: Compounds such as taraxasterol (B1681928) and β-sitosterol are present and have been investigated for their anti-inflammatory and anticancer properties. mdpi.comresearchgate.net

Phenolic Compounds: Dandelions are rich in phenolic acids like chicoric acid, caffeic acid, and chlorogenic acid, which contribute significantly to their antioxidant capacity. researchgate.net

Flavonoids: These include luteolin (B72000) and quercetin, which are known for their antioxidant and anti-inflammatory effects. mdpi.comresearchgate.net

Polysaccharides: Inulin is a notable polysaccharide found in dandelion roots. researchgate.net

Coumarins: These compounds are also part of the phytochemical profile of Taraxacum species. mdpi.comnih.gov

| Major Bioactive Compounds in the Taraxacum Genus | |

| Compound Class | Examples |

| Sesquiterpene Lactones | This compound, this compound β-d-glucopyranosyl ester, Ixerin D science.govresearchgate.net |

| Triterpenoids & Sterols | Taraxasterol, α-amyrin, β-sitosterol, Stigmasterol researchgate.net |

| Phenolic Acids | Chicoric acid, Caffeic acid, Chlorogenic acid researchgate.net |

| Flavonoids | Luteolin-7-glucoside, Quercetin, Chrysoeriol mdpi.comresearchgate.net |

| Polysaccharides | Inulin researchgate.net |

Structure

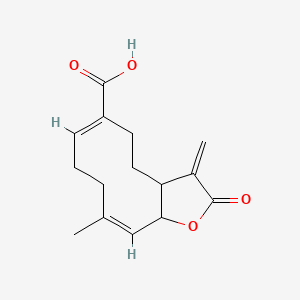

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H18O4 |

|---|---|

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

(6E,10Z)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid |

InChI |

InChI=1S/C15H18O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,12-13H,2-4,6-7H2,1H3,(H,16,17)/b9-8-,11-5+ |

InChI-Schlüssel |

KZWCOWFKXMTBRH-IMDCMVKOSA-N |

Isomerische SMILES |

C/C/1=C/C2C(CC/C(=C\CC1)/C(=O)O)C(=C)C(=O)O2 |

Kanonische SMILES |

CC1=CC2C(CCC(=CCC1)C(=O)O)C(=C)C(=O)O2 |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Taraxinic Acid

General Sesquiterpene Lactone Biosynthetic Framework in Plants

Sesquiterpene lactones (STLs) are a large and diverse group of secondary metabolites characterized by a 15-carbon backbone and a lactone ring. tandfonline.comnih.gov They are particularly abundant in the Asteraceae family, where they play crucial roles in plant defense and have been explored for their medicinal properties. taylorfrancis.comroyalsocietypublishing.org The biosynthesis of all STLs originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). tandfonline.commdpi.com

The general biosynthetic pathway can be outlined as follows:

Formation of the Sesquiterpene Backbone: The initial and pivotal step is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). tandfonline.commdpi.com This reaction can produce a variety of cyclic sesquiterpene scaffolds. For many STLs, the primary product is germacrene A, formed by the action of germacrene A synthase (GAS). tandfonline.comresearchgate.net

Oxidative Modifications: Following the formation of the initial sesquiterpene hydrocarbon, a series of oxidative reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). mdpi.comnih.gov These enzymes introduce hydroxyl groups and other functionalities to the carbon skeleton. A key intermediate for many STLs is germacrene A acid, which is produced through the oxidation of germacrene A. nih.govresearchgate.net

Lactone Ring Formation: A defining feature of STLs is the lactone ring. This is typically formed through the hydroxylation of the germacrene A acid, followed by lactonization. nih.gov For instance, the enzyme costunolide synthase can catalyze the formation of costunolide, a central intermediate in the biosynthesis of many STLs. tandfonline.comnih.gov

Structural Diversification: From central intermediates like costunolide, the pathway branches out to produce the vast diversity of STLs. taylorfrancis.com This diversification is achieved through further enzymatic modifications such as hydroxylations, epoxidations, and acylations, leading to various structural classes like germacranolides, eudesmanolides, and guaianolides. taylorfrancis.comnih.gov

The accumulation of STLs often occurs in specialized secretory structures within the plant, such as glandular trichomes and laticifers, which serve to protect the plant from herbivores and pathogens. tandfonline.comroyalsocietypublishing.org

| Key Step | Enzyme Class | Precursor | Product |

| FPP Cyclization | Sesquiterpene Synthase (STS) | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Backbone (e.g., Germacrene A) |

| Oxidation | Cytochrome P450 (CYP) | Sesquiterpene Backbone | Hydroxylated Intermediates |

| Lactonization | Cytochrome P450 (CYP) | Oxidized Intermediate | Sesquiterpene Lactone Precursor (e.g., Costunolide) |

| Diversification | Various enzymes | STL Precursor | Diverse Sesquiterpene Lactones |

Enzymatic Components and Gene Expression in Taraxinic Acid Precursor Pathways

The biosynthesis of the precursors to this compound is a multi-step process that begins with the fundamental building blocks of isoprenoids and is regulated at the genetic level.

The fundamental C5 building blocks for all isoprenoids, including sesquiterpenes, are isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). royalsocietypublishing.orglublin.pl In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, located in the plastids. royalsocietypublishing.orgmdpi.com

The biosynthesis of sesquiterpenes, which are C15 compounds, primarily utilizes IPP and DMAPP derived from the cytosolic MVA pathway. royalsocietypublishing.orgmdpi.com This pathway starts with the condensation of three molecules of acetyl-CoA and proceeds through a series of enzymatic steps to produce mevalonate, which is then converted to IPP.

The regulation of the MVA pathway is crucial for controlling the flux of precursors into the biosynthesis of various isoprenoids. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the pathway. The expression of the HMGCR gene is tightly controlled and can be influenced by various developmental and environmental cues.

The biosynthesis of sesquiterpene lactones is a spatially organized process within the plant cell. The initial steps of the MVA pathway, leading to the formation of FPP, occur in the cytoplasm. mdpi.com The enzymes responsible for these conversions, including HMGCR and farnesyl diphosphate synthase (FPPS), are localized in this compartment. mdpi.com

Following its synthesis in the cytoplasm, FPP is then available to the sesquiterpene synthases, which are also primarily cytosolic enzymes. mdpi.com These enzymes catalyze the cyclization of FPP to form the various sesquiterpene backbones. Subsequent modifications, such as oxidations and hydroxylations catalyzed by cytochrome P450 enzymes, are typically associated with the endoplasmic reticulum. mdpi.com This compartmentalization allows for the efficient channeling of intermediates and prevents metabolic interference between different pathways.

Biotransformation and Enzymatic Modifications of this compound and its Derivatives

Once the basic sesquiterpene lactone skeleton of this compound is formed, it can undergo further modifications, leading to a variety of derivatives. These biotransformations are key to the chemical diversity observed within this class of compounds.

One of the common modifications is glycosylation , the attachment of a sugar moiety to the this compound molecule. This process is catalyzed by glycosyltransferases and can significantly alter the solubility, stability, and biological activity of the compound. The resulting this compound glycosides may be more readily transported and stored within the plant cell.

Another important enzymatic modification is hydrolysis , which involves the cleavage of ester or glycosidic bonds. This can lead to the removal of acyl or sugar groups from this compound derivatives, converting them back to their aglycone form or to different esterified forms. The balance between glycosylation/acylation and hydrolysis allows the plant to dynamically regulate the pool of active sesquiterpene lactones.

These enzymatic modifications are crucial for the plant's ability to respond to environmental stresses and for the diverse pharmacological properties attributed to this compound and its related compounds.

Advanced Analytical Characterization and Quantification of Taraxinic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental for determining the molecular structure and confirming the identity of Taraxinic acid by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the atomic connectivity and spatial arrangement within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively used for this compound and its derivatives. 1D NMR, such as ¹H and ¹³C NMR, provides basic information about the types of protons and carbons present and their chemical environments. 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the complete structural framework by revealing correlations between nuclei. These techniques have been instrumental in identifying new sesquiterpene lactones, including derivatives of this compound, and confirming their structures through detailed spectral analysis and comparison with known compounds biocrick.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net. For instance, studies have utilized 1D and 2D NMR to characterize newly isolated compounds like 11β,13-dihydrothis compound and this compound 6-O-acetyl-β-glucopyranosyl ester biocrick.comresearchgate.net.

Mass Spectrometry Techniques (e.g., ESI, UPLC-PDA-ESI-MS/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of fragmentation patterns, which aid in structural identification. Techniques like Electrospray Ionization (ESI) are soft ionization methods commonly coupled with liquid chromatography, suitable for analyzing polar and thermally labile compounds like this compound metwarebio.com. Ultra-Performance Liquid Chromatography coupled with Photodiode Array Detection and ESI-Mass Spectrometry/Mass Spectrometry (UPLC-PDA-ESI-MS/MS) is a powerful hyphenated technique for the simultaneous separation, identification, and quantification of multiple compounds, including this compound derivatives, in complex matrices biocrick.comrahtiapp.finih.govnih.govrsc.org. ESI-MS/MS, particularly in modes like Multiple Reaction Monitoring (MRM), offers high selectivity and sensitivity, making it ideal for quantifying trace amounts of this compound and its related metabolites creative-proteomics.commdpi.com. High-Resolution ESI Mass Spectrometry (HRESI-MS) can provide accurate mass measurements, further confirming elemental composition researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical method that measures the absorption of UV and visible light by a sample at specific wavelengths. This technique is often used in conjunction with chromatographic methods for detecting and quantifying compounds that possess chromophores. For this compound, UV-Vis detection, typically with a photodiode array (PDA) detector, is employed in High-Performance Liquid Chromatography (HPLC) systems. Analysis results indicate that this compound can be detected via UV/Vis spectroscopy, with a reported absorption maximum around 217 nm rahtiapp.fi. UV-Vis spectroscopy is valuable for assessing purity and identifying compounds based on their characteristic absorption spectra technologynetworks.commt.comthermofisher.com.

Chromatographic Techniques for Analysis and Quantification

Chromatographic techniques are essential for separating complex mixtures into individual components, allowing for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in various matrices. For this compound, HPLC methods are developed to achieve efficient separation from other plant constituents. These methods typically involve reversed-phase chromatography using C18 columns with mobile phases consisting of mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, often with UV detection mjcce.org.mkadvancechemjournal.comnih.govnih.gov. The precise retention time of this compound under specific chromatographic conditions is a key parameter for its identification scispace.com. HPLC is instrumental in determining the concentration of this compound in plant extracts and in supporting its isolation and purification biocrick.comresearchgate.netmdpi.comresearchgate.netnih.gov.

Table 1: Representative HPLC Conditions for Analysis of this compound and Related Compounds

| Parameter | Detail | Reference |

| Column Type | C18, Core-shell column | mjcce.org.mknih.gov |

| Mobile Phase | Methanol/Acetonitrile/Water mixtures, aqueous H₃PO₄, formic acid | nih.govmjcce.org.mk |

| Flow Rate | 1.0 mL/min | nih.govmjcce.org.mk |

| Detection Wavelength | 217 nm (UV/Vis), 450 nm (for carotenoids, relevant for general HPLC context) | rahtiapp.firesearchgate.net |

| Typical Retention Time | Specific retention times for this compound are highly dependent on the method; related compounds like Taraxerol show ~3.5 min. | scispace.comgsconlinepress.com |

Note: Specific retention times for this compound vary significantly based on the exact chromatographic conditions (column, mobile phase, temperature, flow rate). The values provided are illustrative or for related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) combine the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of this compound, offering high selectivity and sensitivity, especially when dealing with complex plant extracts or biological samples biocrick.comnih.govcreative-proteomics.comresearchgate.netnih.govfitoterapia.netmdpi.comconnectedpapers.com. LC-MS/MS methods, often employing ESI and MRM, allow for the precise quantification of this compound by monitoring specific precursor and product ion transitions, thereby minimizing matrix interference and enhancing accuracy creative-proteomics.com. The ability of LC-MS to provide both retention time and mass spectral data allows for robust identification and quantification, supporting its role in pharmacokinetic studies and metabolite profiling nih.govthermofisher.com.

Pre Clinical in Vivo Pharmacological Investigations of Taraxinic Acid

Anti-inflammatory Studies in Animal Models

While extracts of Taraxacum officinale and some of its other constituents, such as taraxasterol (B1681928), have demonstrated anti-inflammatory effects in various animal models, specific in vivo data on the anti-inflammatory activity of isolated taraxinic acid is not available in the reviewed scientific literature. nih.gov However, the standard animal models used to assess the anti-inflammatory potential of compounds provide a framework for how this compound could be evaluated. These models include the dimethylbenzene-induced ear edema, carrageenan-induced paw edema, acetic acid-induced vascular permeability, and the cotton pellet-induced granuloma test.

Dimethylbenzene-induced Ear Edema: This model is widely utilized for screening topical and systemic anti-inflammatory agents. nih.govresearcher.life Application of dimethylbenzene to the surface of a mouse's ear induces an acute inflammatory response characterized by significant swelling (edema). nih.govmdpi.com The anti-inflammatory effect of a test compound is quantified by measuring the reduction in the ear swelling compared to a control group. This model is particularly useful for evaluating substances that can attenuate the early stages of inflammation involving vasodilation and plasma extravasation. nih.gov

Carrageenan-induced Paw Edema: This is a classic and highly reproducible model of acute inflammation. arccjournals.comamazonaws.comspringernature.com The injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse elicits a biphasic inflammatory response. nih.gov The initial phase is associated with the release of histamine (B1213489) and serotonin, while the later phase involves the production of prostaglandins (B1171923) and other inflammatory mediators. nih.gov The effectiveness of an anti-inflammatory agent is determined by its ability to reduce the volume of paw edema over time. researchgate.netnih.gov

Acetic Acid-induced Vascular Permeability: An increase in vascular permeability is a hallmark of the early stages of inflammation. nih.gov In this model, the intraperitoneal injection of acetic acid in mice causes an increase in the permeability of the capillaries in the peritoneal cavity. researchgate.netmdpi.comnih.gov This increased permeability allows for the leakage of plasma proteins and fluids into the surrounding tissue. mdpi.com The effect of a test compound is assessed by measuring the extent to which it can inhibit this leakage, often visualized by the extravasation of a dye like Evans blue. nih.gov

Cotton Pellet-induced Granuloma: This model is used to study the chronic or proliferative phase of inflammation. athmsi.orgresearchgate.netnih.gov The subcutaneous implantation of a sterilized cotton pellet in a rat triggers a foreign body reaction, leading to the formation of granulomatous tissue around the implant over several days. athmsi.orgindexcopernicus.com The anti-inflammatory activity of a compound is evaluated by weighing the dried granuloma, with a reduction in weight indicating an inhibitory effect on the formation of proliferative tissue. researchgate.netnih.gov

Due to the absence of specific studies on this compound in these models, data tables on its direct effects cannot be generated at this time.

Anticancer Studies in Animal Models

Research into the anticancer properties of this compound has shown promising results in in vitro settings. Specifically, this compound has been identified as the active component responsible for the cytotoxic effects of Taraxacum coreanum NAKAI extracts against various cancer cells. nih.gov One study demonstrated that this compound exhibited potent antiproliferative activity against the human acute promyelocytic leukemia cell line, HL-60. nih.gov The investigation revealed that this compound is a potent inducer of differentiation in these leukemia cells, suggesting a potential mechanism for its anti-leukemic effect. nih.gov

However, based on the reviewed scientific literature, in vivo studies in animal models to confirm these anticancer effects of this compound have not been reported. The progression from in vitro findings to in vivo animal models is a critical step in drug development to understand the compound's efficacy and behavior in a whole biological system. nih.gov

Methodological Considerations for In Vivo Animal Studies

The design and execution of in vivo animal studies are critical for obtaining valid and reproducible results in pharmacological research. Several key methodological considerations must be addressed to ensure the ethical and scientific integrity of such studies.

A fundamental aspect is the use of appropriate control groups. These groups provide a baseline against which the effects of the test compound can be measured. Randomization in assigning animals to different treatment groups is essential to minimize bias. Blinding, where the investigators assessing the outcomes are unaware of the treatment allocation, is another crucial practice to prevent observer bias.

The determination of an adequate sample size is necessary to ensure that the study has enough statistical power to detect a true effect if one exists. Furthermore, the choice of animal model is a critical decision and should be based on its physiological and pathological relevance to the human condition being studied.

Ethical considerations are paramount in animal research. Studies should be designed to minimize any potential pain and distress to the animals. The welfare of the animals must be a priority throughout the experimental process.

Finally, the data analysis methods should be appropriate for the type of data collected and should be pre-specified to avoid bias in the interpretation of the results. The reporting of in vivo studies should be comprehensive and transparent, detailing all aspects of the methodology to allow for critical evaluation and replication by other researchers.

Structure Activity Relationship Sar Studies of Taraxinic Acid and Its Derivatives

Principles and Applications of SAR in Compound Optimization

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity. acs.orghebmu.edu.cnnih.gov The fundamental principle of SAR is that the biological effect of a molecule is intrinsically linked to its three-dimensional structure, including the arrangement of atoms and functional groups. nih.govnih.gov By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for its therapeutic effects. acs.orgnih.gov

This iterative process of synthesis and biological testing allows for the optimization of a compound's properties. peerj.com Key applications of SAR in drug discovery and optimization include:

Lead Compound Optimization: SAR studies are instrumental in refining the potency, selectivity, and pharmacokinetic properties of a lead compound. acs.orgpeerj.com

Identification of Key Structural Features: By analyzing SAR data, chemists can pinpoint the essential pharmacophores and functional groups that govern a molecule's interaction with its biological target. peerj.com

Guiding Drug Design: The insights gained from SAR analyses guide the rational design of new, more effective, and safer therapeutic agents. acs.orgnih.gov

Minimizing Adverse Effects: Understanding the structural determinants of toxicity allows for modifications that can reduce or eliminate undesirable side effects. nih.gov

Identification of Key Pharmacophoric Elements

The biological activity of taraxinic acid and other sesquiterpene lactones is largely attributed to specific structural motifs that act as pharmacophoric elements. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect.

For this compound, a germacranolide sesquiterpene lactone, the most critical pharmacophoric element is the α-methylene-γ-lactone moiety . nih.govjocpr.comscilit.com This feature, an α,β-unsaturated carbonyl system within the lactone ring, acts as a reactive center. hebmu.edu.cnjocpr.com It functions as a Michael acceptor, enabling it to react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. jocpr.com This covalent interaction is a key mechanism by which sesquiterpene lactones modulate the function of various protein targets, leading to their diverse biological activities. hebmu.edu.cnjocpr.com

Impact of Structural Modifications on Biological Activity

Role of Glycosylation on Activity Profile

Glycosylation, the attachment of sugar moieties to a molecule, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. In the case of this compound, glycosylation has been shown to have a profound impact on its biological activity.

A key study investigated the cytotoxic effects of this compound and its glycosylated form, this compound-1'-O-β-D-glucopyranoside, on various cancer cell lines. nih.govelsevierpure.com The research demonstrated that the aglycone, this compound, exhibited potent antiproliferative activity, particularly against human leukemia (HL-60) cells. nih.govelsevierpure.comresearchgate.net In contrast, the glycosylated form was found to be significantly less active. nih.govelsevierpure.com This suggests that the glucose moiety hinders the interaction of this compound with its cellular targets, thereby reducing its cytotoxic efficacy. The active moiety was determined to be the aglycone, this compound itself. nih.govelsevierpure.com

This finding is consistent with other studies on glycosylated natural products, where the sugar group can affect properties such as cell membrane permeability and binding affinity to the target protein. researchgate.netnih.gov

Table 1: Comparative Activity of this compound and its Glycoside

| Compound | Form | Relative Activity | Reference |

| This compound | Aglycone | Potent | nih.gov, elsevierpure.com |

| This compound-1'-O-β-D-glucopyranoside | Glycoside | Less Active | nih.gov, elsevierpure.com |

Influence of Lactone Ring Modifications

The α-methylene-γ-lactone ring is a hallmark of many biologically active sesquiterpene lactones and is crucial for their activity. nih.govjocpr.com Modifications to this ring system, particularly the exocyclic α-methylene group, have a dramatic effect on the biological profile of this compound and related compounds.

The electrophilic nature of the α,β-unsaturated carbonyl system within the lactone ring is essential for the covalent modification of target proteins. hebmu.edu.cnjocpr.com Reduction of the α-methylene group to a methyl group, as seen in 11β,13-dihydrothis compound, has been shown to strongly diminish the cytotoxic activity of the molecule. researchgate.net This is because the saturation of the double bond removes the Michael acceptor functionality, preventing the compound from forming covalent bonds with its biological targets. jocpr.com

Therefore, the presence of the α-methylene-γ-lactone moiety is a critical determinant of the bioactivity of this compound, and its modification leads to a significant loss of potency. nih.govscilit.com

Table 2: Effect of Lactone Ring Modification on Cytotoxic Activity

| Compound | Lactone Ring Feature | Relative Cytotoxic Activity | Reference |

| This compound | α-methylene-γ-lactone | Active | researchgate.net |

| 11β,13-dihydrothis compound | α-methyl-γ-lactone (reduced) | Less Active | researchgate.net |

Computational and Predictive Approaches in SAR Analysis

Computational methods are increasingly employed to accelerate and rationalize the process of drug discovery and SAR analysis. These in silico techniques can predict the biological activity of novel compounds, elucidate their binding modes, and guide the design of more potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. peerj.com A study involving network pharmacology and molecular docking investigated the potential targets of several compounds from Taraxacum mongolicum, including this compound, against hepatocellular carcinoma. nih.gov The results indicated that this compound exhibited good binding affinity to several key protein targets, suggesting potential mechanisms for its anti-cancer effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. acs.orghebmu.edu.cnjocpr.com While specific QSAR models for this compound are not widely reported, studies on larger sets of sesquiterpene lactones, including germacranolides, have been conducted. acs.orghebmu.edu.cn These models have identified key molecular descriptors, such as the number of unsaturated carbonyl functions and electron affinity, that are important for their inhibitory activity against targets like the transcription factor NF-κB. hebmu.edu.cn Such models can be used to predict the activity of new derivatives and to guide the synthesis of compounds with improved properties. jocpr.com

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the SAR of this compound and for the rational design of novel therapeutic agents based on its scaffold.

Future Research Directions and Translational Perspectives for Taraxinic Acid

Advancements in Biosynthetic Pathway Elucidation and Engineering

While taraxinic acid is naturally derived, its supply can be inconsistent. Modern synthetic biology and metabolic engineering offer pathways to create a sustainable and scalable production pipeline. f1000research.com Future research should prioritize the complete elucidation of its biosynthetic pathway, which remains largely uncharacterized. Once the enzymatic steps are identified, various engineering strategies can be employed. nih.gov Heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli represents a promising approach for industrial-scale production, similar to the successful synthesis of compounds like artemisinic acid. f1000research.com Advanced genetic tools, including CRISPR-Cas9, can be used to optimize metabolic flux towards this compound production by upregulating key enzymes and knocking out competing pathways. researchgate.net These advancements are crucial for providing a consistent and high-purity supply of the compound for extensive research and potential commercialization. elsevierpure.com

| Strategy | Description | Potential Outcome |

|---|---|---|

| Pathway Elucidation | Using transcriptomics and genomics to identify all enzymes involved in the conversion of primary metabolites to this compound. | Provides the genetic blueprint required for heterologous expression and pathway engineering. |

| Heterologous Expression | Transferring the identified biosynthetic genes into a microbial host (e.g., S. cerevisiae). f1000research.com | Enables scalable, fermentative production independent of plant sources. |

| Metabolic Engineering | Optimizing precursor supply and balancing pathway expression using tools like CRISPR-Cas9 to enhance metabolic flux. nih.govresearchgate.net | Increased yield and productivity of this compound in the engineered host. |

| Enzyme Engineering | Modifying the catalytic properties of key biosynthetic enzymes to improve efficiency or alter substrate specificity. | Higher conversion rates and potential for creating novel analogues of this compound. |

Comprehensive Mechanistic Studies at the Molecular and Cellular Levels

Current knowledge of this compound's mechanism of action is limited but promising. It is known to induce the differentiation of human acute promyelocytic leukemia HL-60 cells into a monocyte/macrophage lineage. nih.gov This process is associated with the down-regulation of the c-myc oncogene and the up-regulation of cell cycle inhibitors p21(CIP1) and p27(KIP1). nih.gov

Future research must expand upon these findings to build a comprehensive mechanistic profile. Unbiased "omics" approaches, such as transcriptomics, proteomics, and metabolomics, should be employed to identify the full spectrum of molecular targets and signaling pathways modulated by this compound in various cell types. Investigating its potential neuroprotective, anti-inflammatory, or other activities is a critical next step. plos.org Studies could, for example, assess its impact on microRNA expression to uncover novel regulatory mechanisms, a strategy that has proven effective for other natural compounds. plos.org

| Research Area | Methodology | Objective |

|---|---|---|

| Target Identification | Affinity chromatography, proteomics, cellular thermal shift assay (CETSA). | To identify the direct binding proteins and molecular targets of this compound. |

| Pathway Analysis | RNA-sequencing, pathway-specific PCR arrays, Western blotting. | To map the signaling cascades (e.g., NF-κB, MAPK, PI3K/Akt) affected by the compound. |

| Epigenetic Effects | Analysis of DNA methylation and histone modification, microRNA sequencing. | To determine if this compound exerts its effects through epigenetic regulation. plos.org |

| Cell Cycle and Apoptosis | Flow cytometry, TUNEL assays, caspase activity assays. | To further detail its role in cell cycle arrest and induction of apoptosis in cancer cells beyond HL-60. nih.gov |

Optimization of Isolation and Analytical Methodologies

To support robust research, highly efficient and reproducible methods for isolating and quantifying this compound are essential. Traditional methods like maceration or Soxhlet extraction often require large solvent volumes and long processing times. mdpi.com Future work should focus on optimizing and validating advanced extraction techniques. nih.gov Methods such as ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and accelerated solvent extraction (ASE) offer significant advantages, including reduced solvent consumption, lower temperatures, and shorter extraction times, which can help preserve the integrity of the compound. mdpi.comnih.gov

Furthermore, the development of sensitive and specific analytical methods is crucial for accurate quantification in complex matrices like plant extracts and biological fluids. While High-Performance Liquid Chromatography (HPLC) is commonly used, transitioning to more advanced platforms like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) would provide superior sensitivity, resolution, and specificity. nih.gov

| Technique | Principle | Advantages | Considerations for Optimization |

|---|---|---|---|

| Heat Reflux Extraction | Solvent extraction at boiling point. | Effective for many compounds. uj.edu.pl | Potential for thermal degradation of this compound. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster, more efficient, and operates at lower temperatures. researchgate.net | Optimization of frequency, power, time, and solvent. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | Solvent-free product, highly selective, mild operating temperatures. nih.gov | High initial equipment cost; optimization of pressure, temperature, and co-solvents. |

| Accelerated Solvent Extraction (ASE) | Uses conventional solvents at elevated temperatures and pressures. | Fast, automated, and requires less solvent than traditional methods. researchgate.net | Optimization of temperature, pressure, and solvent choice. |

Development of Standardized Research Protocols and Quality Control Procedures

The variability in natural product research often stems from a lack of standardization. To ensure that data generated across different laboratories are reproducible and comparable, the development of standardized protocols is imperative. nih.gov This includes the entire research pipeline, from plant material collection and authentication to extraction, purification, and biological testing.

A key future direction is the establishment of a certified reference material for this compound. This standard would be essential for the accurate calibration of analytical instruments and the validation of quantitative assays. Furthermore, clear quality control parameters should be defined for this compound preparations used in research, including purity (assessed by HPLC or UPLC), identity confirmation (by MS and NMR), and limits for residual solvents and potential contaminants. The use of standardized electronic case report forms for preclinical studies could also enhance data quality and integrity. nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

Combining natural products with conventional drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. researchgate.net Given this compound's known cytodifferentiating effects on leukemia cells, a significant area for future research is the exploration of its synergistic potential with established chemotherapeutic agents. nih.gov Such combinations could potentially allow for lower doses of cytotoxic drugs, thereby reducing adverse side effects for patients. mdpi.com

Initial studies should involve in vitro screening of this compound in combination with a panel of anticancer drugs against various cancer cell lines. Promising combinations can then be investigated further to elucidate the mechanism of synergy, which could involve complementary modes of action, enhancement of drug uptake, or inhibition of resistance pathways. mdpi.comnih.gov

| Combination | Target Disease | Hypothesized Mechanism of Synergy |

|---|---|---|

| This compound + Cytarabine | Acute Myeloid Leukemia | This compound induces differentiation, potentially sensitizing leukemic cells to the cytotoxic effects of cytarabine. |

| This compound + Doxorubicin | Various Cancers | Modulation of cell cycle (e.g., via p21/p27 upregulation) by this compound may enhance doxorubicin-induced apoptosis. nih.gov |

| This compound + Anti-inflammatory Drugs (e.g., NSAIDs) | Inflammatory Disorders | Potential for complementary inhibition of inflammatory pathways. |

| This compound + Antibiotics | Bacterial Infections | Could potentially enhance antibiotic efficacy by disrupting bacterial cell processes or inhibiting resistance mechanisms. researchgate.netmdpi.com |

Strategies for Enhancing Bioavailability in Pre-clinical Models

A major hurdle for many natural products, particularly lipophilic compounds like sesquiterpene lactones, is poor aqueous solubility and low oral bioavailability. bohrium.comnih.gov These factors can limit their therapeutic efficacy in vivo. Consequently, a critical area of future research is the development of formulation strategies to enhance the bioavailability of this compound in preclinical models. mdpi.com

Various advanced drug delivery systems should be explored. researchgate.net Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption through the lymphatic pathway. wuxiapptec.com Nanoscience offers other powerful tools, including the formulation of this compound into nanosuspensions or solid lipid nanoparticles to increase surface area and dissolution rate. wuxiapptec.com Another established approach is the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility. nih.gov Evaluating these different formulations in pharmacokinetic studies is essential to identify an optimal delivery system for advancing this compound into more complex in vivo efficacy studies. mdpi.com

| Strategy | Mechanism | Advantages |

|---|---|---|

| Particle Size Reduction (Micronization/Nanonization) | Increases the surface-area-to-volume ratio, enhancing dissolution rate. wuxiapptec.com | Applicable to poorly soluble compounds; established technology. |

| Lipid-Based Drug Delivery Systems (LBDDS) | Solubilizes the lipophilic drug in a lipid matrix, promoting absorption via intestinal lymphatic transport. wuxiapptec.com | Can bypass first-pass metabolism, improving systemic exposure. |

| Cyclodextrin Complexation | Forms an inclusion complex where the lipophilic drug resides within the hydrophobic core of the cyclodextrin molecule, increasing water solubility. nih.gov | Widely used in pharmaceutical formulations. |

| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix at the molecular level to improve dissolution. | Can create supersaturated solutions in the GI tract, enhancing absorption. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying taraxinic acid from natural sources?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. For instance, Michalska et al. (2019) used silica gel chromatography and preparative HPLC to isolate this compound derivatives from Taraxacum species, with structural confirmation via NMR and mass spectrometry . Key considerations include solvent polarity optimization and yield quantification using UV-Vis spectroscopy.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) is critical for structural elucidation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC-DAD/UV ensures purity. For reproducibility, cross-validate results with reference standards and document spectral data in alignment with guidelines for phytochemical reporting .

Q. What are the primary pharmacological activities of this compound reported in preclinical studies?

- Methodological Answer: Studies highlight cytotoxic effects against cancer cell lines (e.g., HepG2, MCF-7) via apoptosis induction, with IC50 values ranging from 10–50 μM. Experimental designs often include MTT assays, flow cytometry for cell cycle analysis, and Western blotting to assess protein markers (e.g., caspase-3). Contradictions in bioactivity across studies may arise from differences in cell lines or extraction protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Conduct systematic reviews using the TARCiS framework to standardize citation searching and data synthesis . For example, compare studies by controlling variables such as solvent extraction methods, cell culture conditions, and assay protocols. Meta-analyses should statistically weight results by sample size and effect size, with sensitivity analyses to address heterogeneity .

Q. What experimental strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer: Retrosynthetic analysis guides the assembly of sesquiterpene lactone cores via key steps like Sharpless epoxidation or enzymatic resolution. Challenges include stereochemical control at C-8 and C-15 positions. Recent approaches use chiral catalysts or biocatalysis to improve enantiomeric excess (>95%), validated by chiral HPLC .

Q. How can computational models enhance understanding of this compound’s mechanism of action?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB or COX-2. MD simulations (AMBER/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate in silico findings with in vitro kinase assays or gene expression profiling (qPCR) .

Data Contradiction and Reproducibility

Q. Why do cytotoxicity assays for this compound yield variable results across laboratories?

- Methodological Answer: Variability often stems from differences in cell passage number, serum concentration in media, or incubation time. Standardize protocols using guidelines like MIACA (Minimum Information About a Cellular Assay) and include positive controls (e.g., doxorubicin) in each experiment. Report raw data and statistical methods (e.g., ANOVA with post-hoc tests) transparently .

Literature and Citation Practices

Q. How should researchers prioritize primary vs. secondary sources when reviewing this compound’s bioactivity?

- Methodological Answer: Follow TARCiS Recommendation 4: Use primary sources (e.g., original pharmacological studies) for raw data and secondary sources (e.g., reviews) for contextual synthesis. Differentiate via DOI cross-referencing and avoid over-reliance on non-peer-reviewed platforms .

Experimental Design Considerations

Q. What are critical parameters for designing in vivo studies on this compound’s anti-inflammatory effects?

- Methodological Answer: Use murine models (e.g., LPS-induced inflammation) with dose-ranging studies (10–100 mg/kg). Measure biomarkers like TNF-α (ELISA) and histopathological scoring. Include sham and vehicle controls, and justify sample size via power analysis (α=0.05, β=0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.